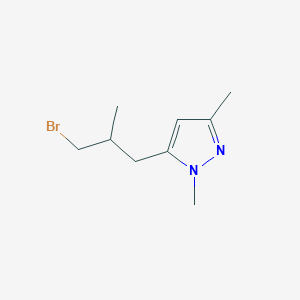
5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo-substituted alkyl chain and two methyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-2-methylpropyl bromide.
Alkylation: The bromide is then reacted with 1,3-dimethyl-1H-pyrazole in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include dihydropyrazoles and tetrahydropyrazoles.
Scientific Research Applications
5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromo-substituted alkyl chain can enhance its binding affinity to specific molecular targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the bromo-substituted alkyl chain, making it less reactive in nucleophilic substitution reactions.
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-(3-bromo-2-methylpropyl)-1H-pyrazole: Lacks the additional methyl groups on the pyrazole ring, which can influence its steric and electronic properties.
Uniqueness
5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is unique due to the combination of its bromo-substituted alkyl chain and the two methyl groups on the pyrazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-(3-bromo-2-methylpropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3 |
InChI Key |
AREHHIUYDMINOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


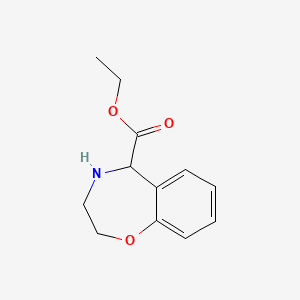
![3-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B15253506.png)
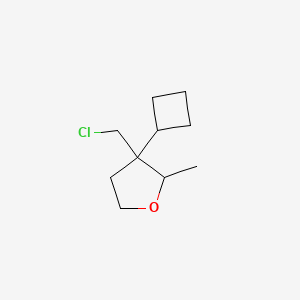
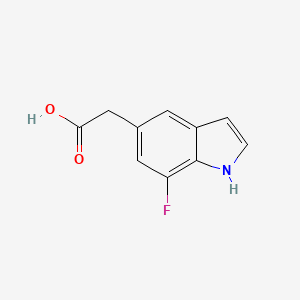
![1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)
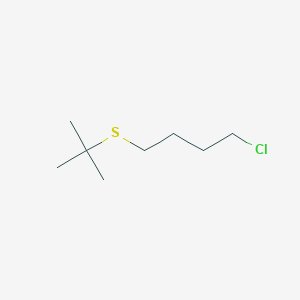


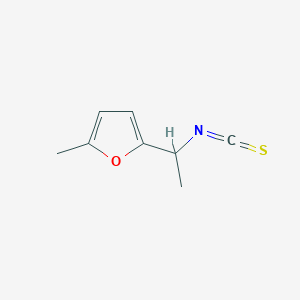

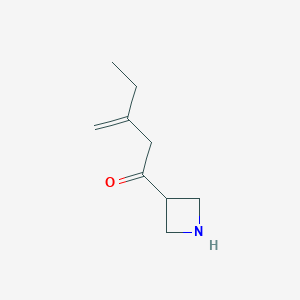
![4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15253569.png)
![tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B15253582.png)
![1-Iodo-4-[(methylsulfanyl)methyl]benzene](/img/structure/B15253601.png)
